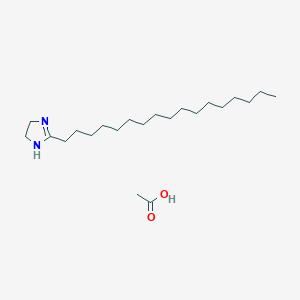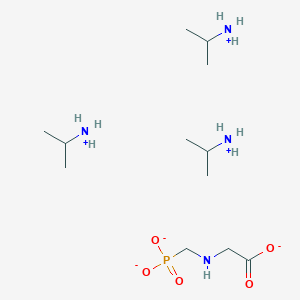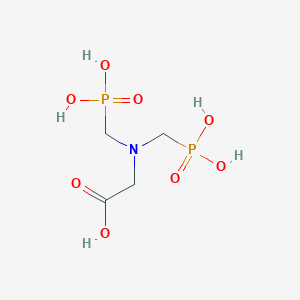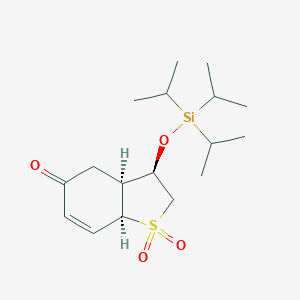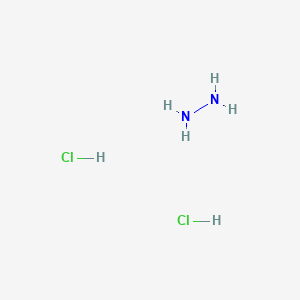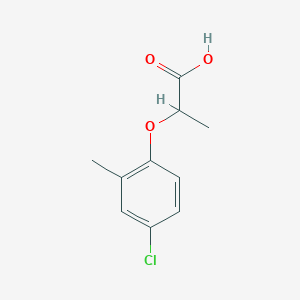
Mecoprop
Overview
Description
Mecoprop, also known as methylchlorophenoxypropionic acid, is a widely used herbicide primarily employed to control broadleaf weeds. It is commonly found in household weed killers and “weed-and-feed” type lawn fertilizers. This compound is a mixture of two stereoisomers, with the ®-(+)-enantiomer possessing the herbicidal activity .
Mechanism of Action
Target of Action
Mecoprop, also known as methylchlorophenoxypropionic acid (MCPP), is a common general use herbicide . Its primary targets are broadleaf weeds . It is often used in combination with other chemically related herbicides such as 2,4-D, dicamba, and MCPA . These herbicides mimic the plant hormone IAA (auxin) and kill most broadleaf weeds by causing uncontrolled growth .
Mode of Action
This compound operates by mimicking the plant hormone IAA (auxin), which is essential for plant growth . When applied, this compound is absorbed by the plant and disrupts normal growth patterns, leading to the death of the weed . The ®-(+)-enantiomer of this compound, known as “this compound-P” or “Duplosan KV”, is the active form that possesses the herbicidal activity .
Biochemical Pathways
This compound affects the normal biochemical pathways of plants. It interferes with the plant’s growth hormones, leading to uncontrolled and unsustainable growth . A strain of Alcaligenes denitrificans capable of utilizing this compound as a sole carbon source has been isolated . This bacterium uses this compound in a reaction sequence analogous to the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) .
Pharmacokinetics
It is known that this compound is readily biodegradable in soil , indicating that it is metabolized and broken down in the environment.
Result of Action
The result of this compound’s action is the death of broadleaf weeds. By mimicking the plant hormone IAA (auxin), this compound causes uncontrolled growth in these plants, which eventually leads to their death .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its biodegradability suggests that soil composition and microbial activity can impact its effectiveness . .
Biochemical Analysis
Biochemical Properties
It is often used in combination with other chemically related herbicides such as 2,4-D, dicamba, and MCPA, which mimic the plant hormone IAA (auxin) and kill most broadleaf weeds by causing uncontrolled growth .
Cellular Effects
The effects of Mecoprop on cells are primarily related to its role as a herbicide. It disrupts normal cell division, leading to uncontrolled growth and ultimately the death of the plant cells
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its mimicry of the plant hormone IAA (auxin). This mimicry leads to uncontrolled growth in broadleaf weeds, ultimately resulting in their death
Dosage Effects in Animal Models
It is known that this compound has been classified as toxicity class III - slightly toxic by the United States Environmental Protection Agency
Metabolic Pathways
It is known that this compound can be metabolized by certain bacteria, forming 4-chloro-2-methylphenol
Transport and Distribution
This compound is known to be very mobile in soil and has been detected in groundwater samples in Europe
Preparation Methods
Mecoprop can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene at elevated temperatures. Industrial production methods often involve the use of solid-liquid phase transfer catalysis to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Mecoprop undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using anodic oxidation at lead dioxide anodes.
Substitution: this compound can undergo substitution reactions, such as the formation of its esters.
Common reagents used in these reactions include potassium carbonate and lead dioxide. Major products formed from these reactions include various esters and degradation products.
Scientific Research Applications
Mecoprop has a wide range of scientific research applications:
Comparison with Similar Compounds
Mecoprop is part of the phenoxy herbicide family, which includes other compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), dicamba, and 2-methyl-4-chlorophenoxyacetic acid (MCPA). Compared to these similar compounds, this compound is unique in its specific stereoisomeric form that possesses herbicidal activity. Additionally, this compound is often used in combination with these other herbicides to enhance its effectiveness .
Similar compounds include:
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Dicamba
- 2-Methyl-4-chlorophenoxyacetic acid (MCPA)
This compound’s unique stereoisomeric form and its specific mode of action make it a valuable tool in weed control.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3, Array | |
| Record name | MECOPROP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt) | |
| Record name | Mecoprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9024194 | |
| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER. | |
| Record name | MECOPROP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mecoprop | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5930 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07 | |
| Record name | Mecoprop | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.28 g/cm³ | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08 | |
| Record name | Mecoprop | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5930 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Mecoprop | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless crystals, Solid | |
CAS No. |
93-65-2, 7085-19-0 | |
| Record name | MECOPROP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mecoprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecoprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MECOPROP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-(4-chloro-2-methylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECOPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74N8TKR9P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mecoprop | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
93-95 °C, MP: 93-94 °C, 94 °C | |
| Record name | Mecoprop | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop)?
A1: 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). While the exact mechanism remains under investigation, research suggests that 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) might disrupt normal plant growth by interfering with auxin-regulated processes, leading to uncontrolled cell growth and ultimately plant death. [, ]
Q2: How does the application method (foliar vs. root) affect the activity of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound)?
A2: Studies indicate that 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) can be absorbed by both foliage and roots. [, ] The effectiveness of each application method can vary depending on factors like plant species, growth stage, and soil characteristics. For instance, research on Galium aparine control found foliar applications in April to be most effective, while root uptake from soil showed varied results. []
Q3: Are there visual indicators of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) activity on target plants?
A3: Yes, 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) can cause noticeable changes in plant morphology. In wheat seedlings, for example, foliar application at four times the normal field rate led to stunted root and shoot growth. Additionally, treated plants developed short, swollen lateral roots, although the root system showed signs of recovery over time. []
Q4: What is the molecular formula and weight of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound)?
A4: The molecular formula of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) is C10H11ClO3, and its molecular weight is 214.65 g/mol. []
Q5: How does soil type influence the efficacy of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound)?
A5: Studies demonstrate that soil organic matter content plays a crucial role in 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) efficacy. Soils with higher organic matter tend to adsorb more 2-(4-chloro-2-methylphenoxy)propionic acid (this compound), reducing its availability for plant uptake and consequently lowering its herbicidal activity. []
Q6: Does temperature affect the activity of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound)?
A6: Preliminary research suggests that 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) activity might be positively correlated with soil temperature, at least within the range of 0–12°C. Enhanced control of Galium aparine was observed at soil temperatures above 6°C. []
Q7: Is there evidence of photocatalytic degradation of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound)?
A7: Yes, research has shown that 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) can undergo photocatalytic degradation when exposed to UV or visible light in the presence of a photocatalyst like titanium dioxide (TiO2). This process generates chloride ions as a byproduct, allowing for the monitoring of degradation progress. [, ]
Q8: How does the presence of hydrogen peroxide (H2O2) affect the ozonation of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound)?
A8: The addition of hydrogen peroxide (H2O2) to 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) ozonation can have both synergistic and inhibitory effects. While low concentrations of hydrogen peroxide (H2O2) (<0.01 M) don't significantly impact the oxidation rate, higher concentrations can actually hinder the process. This is attributed to the competition between hydrogen peroxide (H2O2) and 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) for ozone and hydroxyl radicals. []
Q9: How does the chemical structure of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) contribute to its herbicidal activity?
A9: The phenoxypropionic acid structure of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound), particularly the presence of a carboxyl group, appears crucial for its activity. Studies comparing different phenoxy herbicides suggest that this group plays a key role in the binding to soil components and potentially to plant receptors. []
Q10: Does the chirality of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) influence its degradation?
A10: Yes, research indicates that the two enantiomers of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound), (R)- and (S)-, are degraded at different rates by certain bacterial species. For instance, Sphingomonas herbicidovorans MH preferentially degrades the (S)-enantiomer. This enantioselectivity suggests the involvement of specific enzymes targeting each form. [, , ]
Q11: Can 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) be stabilized against photodegradation?
A11: Research suggests that encapsulating 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) in hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance its photostability. Inclusion complexes formed with HP-β-CD showed a threefold increase in half-life compared to free 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) molecules when exposed to simulated solar irradiation. []
Q12: Are there regulatory concerns regarding 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) use?
A12: Yes, the presence of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) in groundwater and surface water has raised concerns about its potential risks to human health and the environment. While the European Food Safety Authority (EFSA) has reviewed the risk assessment for 2-(4-chloro-2-methylphenoxy)propionic acid (this compound)-P, information gaps and concerns remain, particularly regarding non-dietary exposure and potential endocrine-disrupting properties. []
Q13: What analytical techniques are commonly used to quantify 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) residues?
A13: Several analytical methods have been employed for 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) detection and quantification. Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is commonly used after derivatization of the herbicide to improve its volatility. High-performance liquid chromatography (HPLC) is another technique used for analysis, often coupled with UV detection. Enzyme-linked immunosorbent assays (ELISAs) have also been developed for rapid screening of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) in water samples. [, , , , ]
Q14: How significant is surface runoff as a pathway for 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) transport?
A14: Studies have demonstrated that surface runoff can contribute to the transport of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) from treated areas to water bodies. Factors like rainfall intensity, herbicide application rate, and time elapsed since application influence the concentration of 2-(4-chloro-2-methylphenoxy)propionic acid (this compound) detected in runoff. The maximum observed concentrations reached up to 23.34 μg/L in a study conducted in Denmark. [, ]
Q15: Are there alternative herbicides or strategies for weed control that could reduce reliance on 2-(4-chloro-2-methylphenoxy)propionic acid (this compound)?
A15: Research exploring alternative weed control methods is ongoing. Integrated weed management strategies that combine different approaches, such as cultural practices (crop rotation, cover crops), mechanical weed control, and the use of less persistent herbicides, could contribute to decreasing the dependence on 2-(4-chloro-2-methylphenoxy)propionic acid (this compound). Further research on the efficacy and environmental fate of these alternatives is crucial for making informed decisions about their implementation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



